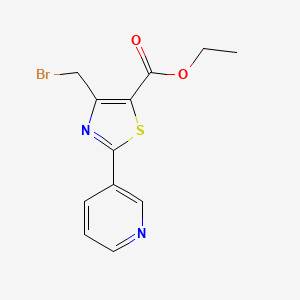
Ethyl 4-bromomethyl-2-(3-pyridyl)thiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-bromomethyl-2-(3-pyridyl)thiazole-5-carboxylate is a synthetic organic compound with the molecular formula C12H11BrN2O2S. It is a halogenated heterocycle, which means it contains a ring structure with at least one atom that is not carbon, and it includes a halogen atom (bromine in this case). This compound is often used as an intermediate in pharmaceutical synthesis due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-bromomethyl-2-(3-pyridyl)thiazole-5-carboxylate typically involves the bromination of a thiazole derivative. One common method includes the reaction of ethyl 2-(3-pyridyl)thiazole-5-carboxylate with bromine in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which is crucial for scaling up the production process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-bromomethyl-2-(3-pyridyl)thiazole-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile, such as an amine or thiol, under basic conditions.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Substituted thiazole derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazole derivatives.
Aplicaciones Científicas De Investigación
Ethyl 4-bromomethyl-2-(3-pyridyl)thiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as a building block for drugs targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and other specialty chemicals
Mecanismo De Acción
The mechanism of action of Ethyl 4-bromomethyl-2-(3-pyridyl)thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. This interaction can affect various biochemical pathways, making the compound useful in drug development .
Comparación Con Compuestos Similares
Ethyl 4-bromomethyl-2-(3-pyridyl)thiazole-5-carboxylate can be compared with other similar compounds, such as:
- Ethyl 2-aminothiazole-5-carboxylate
- Ethyl 4-bromopyrrole-2-carboxylate
- Ethyl 4-quinazolone-2-carboxylate
- Ethyl 5-methylindole-2-carboxylate
Uniqueness
The presence of the bromomethyl group and the pyridyl ring in this compound provides unique reactivity and binding properties, making it distinct from other thiazole derivatives. This uniqueness is particularly valuable in the synthesis of pharmaceuticals and other bioactive compounds .
Propiedades
Fórmula molecular |
C12H11BrN2O2S |
|---|---|
Peso molecular |
327.20 g/mol |
Nombre IUPAC |
ethyl 4-(bromomethyl)-2-pyridin-3-yl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C12H11BrN2O2S/c1-2-17-12(16)10-9(6-13)15-11(18-10)8-4-3-5-14-7-8/h3-5,7H,2,6H2,1H3 |
Clave InChI |
NYHKYZCOMICSGN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N=C(S1)C2=CN=CC=C2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine](/img/structure/B12640713.png)
![2,4,6-Tris(2',6'-dimethyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine](/img/structure/B12640720.png)


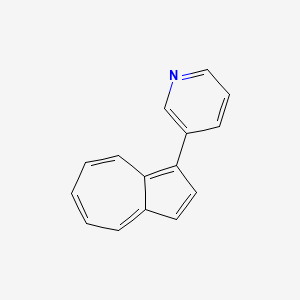
![1,8-Naphthyridine-3-carboxamide, N-[(4-chlorophenyl)methyl]-1-[2-(3,3-dimethyl-1-azetidinyl)-2-oxoethyl]-1,2-dihydro-2-oxo-6-(2H-tetrazol-5-yl)-](/img/structure/B12640742.png)
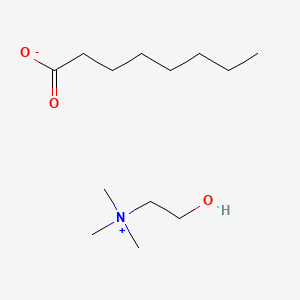
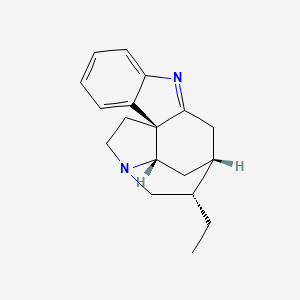
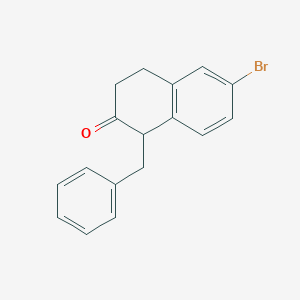

![2-Bromo-N-[2-(5-methoxy-1-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B12640766.png)
![7-(4-Methoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B12640774.png)
![2-Cyanoethyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B12640778.png)
